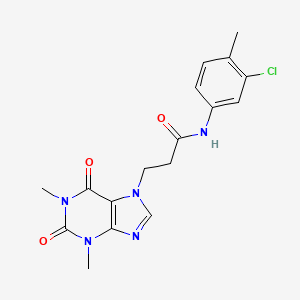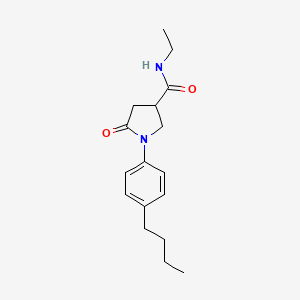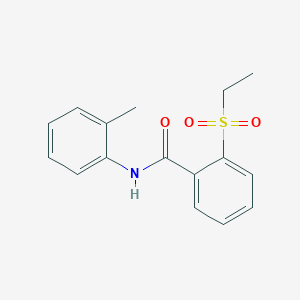![molecular formula C24H22ClN3O4 B11161786 4-(acetylamino)-N-[2-(benzylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11161786.png)
4-(acetylamino)-N-[2-(benzylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(BENZYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE: is a complex organic compound characterized by its unique structure, which includes benzylcarbamoyl, phenyl, chloro, acetamido, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(BENZYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzylcarbamoyl intermediate, followed by the introduction of the phenyl group. Subsequent steps include chlorination, acetylation, and methoxylation under controlled conditions. Common reagents used in these reactions include benzyl chloride, phenyl isocyanate, acetic anhydride, and methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often employed to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and acetamido groups, leading to the formation of corresponding oxides and acids.
Reduction: Reduction reactions can target the benzylcarbamoyl and phenyl groups, potentially yielding amines and hydrocarbons.
Substitution: The chloro group in the compound is susceptible to nucleophilic substitution reactions, which can introduce various functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, and alkyl halides are employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of primary and secondary amines.
Substitution: Generation of hydroxylated, aminated, or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[2-(BENZYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for developing inhibitors for specific enzymes.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or bacterial infections.
Industry: In the industrial sector, N-[2-(BENZYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(BENZYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
- N-[2-(BENZYLCARBAMOYL)PHENYL]-2-METHYLBENZAMIDE
- N-[2-(BENZYLCARBAMOYL)PHENYL]-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
- DICHLOROANILINE
Comparison: Compared to similar compounds, N-[2-(BENZYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE stands out due to its unique combination of functional groups. The presence of both chloro and methoxy groups provides distinct reactivity and potential for diverse chemical transformations. Additionally, the acetamido group enhances its potential for biological applications by facilitating interactions with biological macromolecules.
Properties
Molecular Formula |
C24H22ClN3O4 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
4-acetamido-N-[2-(benzylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C24H22ClN3O4/c1-15(29)27-21-13-22(32-2)18(12-19(21)25)24(31)28-20-11-7-6-10-17(20)23(30)26-14-16-8-4-3-5-9-16/h3-13H,14H2,1-2H3,(H,26,30)(H,27,29)(H,28,31) |
InChI Key |
MXEBKTASIHIXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine](/img/structure/B11161704.png)
![1-(2-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11161717.png)



![2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11161736.png)

![2-{[4-(isobutyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B11161738.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B11161743.png)
![ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11161745.png)
![12-chloro-3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11161746.png)
![N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11161762.png)
![Methyl 4-[({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11161770.png)

